molecular formula C29H24FN3O3S2 B2441480 3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 374598-96-6

3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2441480
CAS No.: 374598-96-6
M. Wt: 545.65
InChI Key: LSQAOWHPONQSNK-ONUIUJJFSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine, 4-fluorophenyl hydrazine, and thiazolidinone derivatives. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
  • (2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide

Uniqueness

3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24FN3O3S2/c1-35-24-13-8-19(16-25(24)36-2)14-15-32-28(34)26(38-29(32)37)17-21-18-33(23-6-4-3-5-7-23)31-27(21)20-9-11-22(30)12-10-20/h3-13,16-18H,14-15H2,1-2H3/b26-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQAOWHPONQSNK-ONUIUJJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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